REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[N:7][CH:6]=[CH:5][N:4]=1)#[N:2].[C:9](O)(=O)[C:10](C)([CH3:12])[CH3:11].[NH4+].[NH4+].[O-]S(OOS([O-])(=O)=O)(=O)=O>[N+]([O-])([O-])=O.[Ag+]>[C:10]([C:6]1[N:7]=[CH:8][C:3]([C:1]#[N:2])=[N:4][CH:5]=1)([CH3:12])([CH3:11])[CH3:9] |f:2.3.4,5.6|
|
Name
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solution
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Quantity
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1.5 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=CN=C1
|
Name
|
|
Quantity
|
56 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)O
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Name
|
ammonium peroxodisulfate
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Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[NH4+].[NH4+].[O-]S(=O)(=O)OOS(=O)(=O)[O-]
|
Name
|
|
Quantity
|
146 g
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
80 °C
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Type
|
CUSTOM
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Details
|
the resultant was stirred at 80° C. for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
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Details
|
The reaction solution was extracted with ethyl acetate
|
Type
|
ADDITION
|
Details
|
Ethyl acetate was further added to the extract
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered
|
Type
|
ADDITION
|
Details
|
Saturated saline was added to the filtrate
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over magnesium sulfate
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Type
|
FILTRATION
|
Details
|
the desiccant was filtered off
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Type
|
DISTILLATION
|
Details
|
Then, the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified twice by silica gel column chromatography (OH-type silica gel; hexane/ethyl acetate-gradient elution=95/5→50/50)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1N=CC(=NC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |